6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile
CAS No.: 924868-30-4
Cat. No.: VC11793287
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924868-30-4 |
|---|---|
| Molecular Formula | C19H17N3O4S |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 6-(1,3-benzodioxol-5-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H17N3O4S/c20-10-14-1-3-15(13-2-4-16-17(9-13)26-12-25-16)21-19(14)27-11-18(23)22-5-7-24-8-6-22/h1-4,9H,5-8,11-12H2 |
| Standard InChI Key | SZPQAONESHRMPJ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CSC2=C(C=CC(=N2)C3=CC4=C(C=C3)OCO4)C#N |
| Canonical SMILES | C1COCCN1C(=O)CSC2=C(C=CC(=N2)C3=CC4=C(C=C3)OCO4)C#N |
Introduction
6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic molecule belonging to the class of pyridine derivatives. It features a benzodioxole moiety and a morpholine ring, which are significant for its potential biological activities. This compound has garnered interest in medicinal chemistry, particularly in the context of pharmaceutical applications related to cannabinoid receptor activity and other biological targets.
Molecular Formula and Weight
The molecular formula of 6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is C19H17N3O4S, with a molecular weight of approximately 383.4 g/mol.
Synthesis
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile typically involves several key steps:
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Formation of the Pyridine Core: The synthesis begins with the formation of the pyridine ring, which serves as the backbone of the molecule.
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Introduction of the Benzodioxole Moiety: The benzodioxole group is then attached to the pyridine ring.
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Incorporation of the Morpholine Ring: The morpholine ring is introduced via a sulfanyl linkage.
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Final Assembly: The final step involves the assembly of all components to form the complete molecule.
Technical details regarding specific reagents and conditions are often proprietary and detailed in patent filings.
Mechanism of Action
The mechanism of action for this compound is likely linked to its interaction with biological targets such as receptors or enzymes. Data on specific receptor interactions or enzyme targets would typically be derived from biological assays or pharmacological studies.
Potential Applications
6-(2H-1,3-benzodioxol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile has potential applications in medicinal chemistry, particularly in areas related to cannabinoid receptor activity and other biological targets. The exploration of its biological activities continues to be an area of active research.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Formation of the pyridine core |
| 2 | Introduction of the benzodioxole moiety |
| 3 | Incorporation of the morpholine ring |
| 4 | Final assembly of the molecule |
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